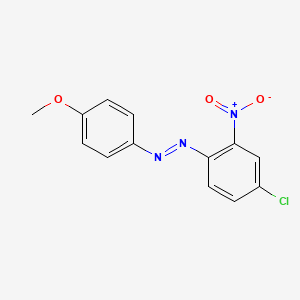
4-Chloro-4'-methoxy-2-nitroazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-methoxy-2-nitroazobenzene is an organic compound with the molecular formula C13H10ClN3O3 and a molecular weight of 291.69 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an azobenzene structure. Azobenzenes are well-known for their vibrant colors and are commonly used as dyes. 4-Chloro-4’-methoxy-2-nitroazobenzene has unique properties that make it valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 4-Chloro-4’-methoxy-2-nitroazobenzene typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group.
Diazotization: The nitro-substituted aniline is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with 4-methoxyaniline to yield 4-Chloro-4’-methoxy-2-nitroazobenzene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Chloro-4’-methoxy-2-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Aplicaciones Científicas De Investigación
4-Chloro-4’-methoxy-2-nitroazobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4’-methoxy-2-nitroazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interactions with other molecules. In biological systems, this property can be harnessed to control molecular processes with light .
Comparación Con Compuestos Similares
4-Chloro-4’-methoxy-2-nitroazobenzene can be compared with other azobenzene derivatives such as:
4,4’-Dichloro-6,6’-dimethoxy-2,2’,3,3’,5,5’-hexanitroazobenzene: This compound has additional chloro and nitro groups, making it more reactive and suitable for different applications.
4-Chloro-3-nitroanisole: This compound lacks the azo group but has similar substituents, making it useful for comparative studies in reactivity and stability.
The uniqueness of 4-Chloro-4’-methoxy-2-nitroazobenzene lies in its specific combination of functional groups, which imparts distinct photochemical properties and reactivity patterns.
Propiedades
Número CAS |
84613-57-0 |
|---|---|
Fórmula molecular |
C13H10ClN3O3 |
Peso molecular |
291.69 g/mol |
Nombre IUPAC |
(4-chloro-2-nitrophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H10ClN3O3/c1-20-11-5-3-10(4-6-11)15-16-12-7-2-9(14)8-13(12)17(18)19/h2-8H,1H3 |
Clave InChI |
YVBBYHMLWXNHCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


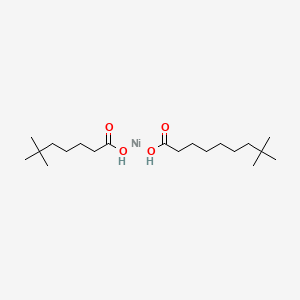
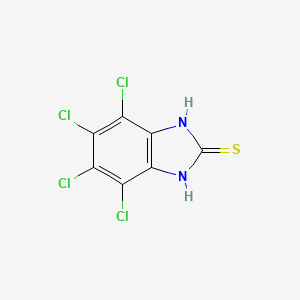




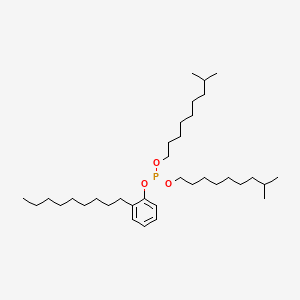

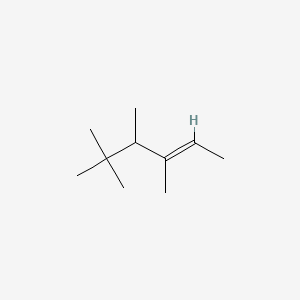
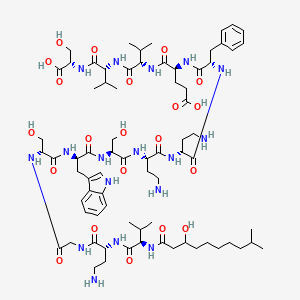
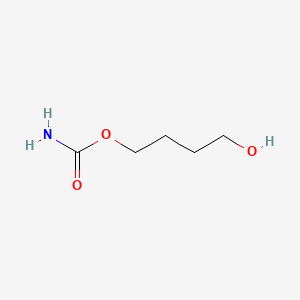


![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
